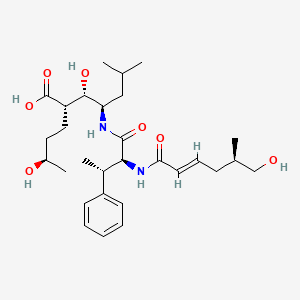
Micromonosporamide A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Micromonosporamide A is an acyldipeptide isolated from the fermentation broth of the bacterium Micromonospora sp. MM609M-173N6. This compound has garnered significant attention due to its unique structure and glutamine-dependent cytotoxicity, making it a promising candidate for various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
Micromonosporamide A is typically isolated from the fermentation broth of Micromonospora sp. MM609M-173N6 through bioassay-guided fractionation using a glutamine compensation assay. The planar structure of the compound is elucidated using comprehensive one- and two-dimensional nuclear magnetic resonance and high-resolution mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the isolation process from fermentation broth remains a critical step. The use of advanced chromatographic techniques, such as liquid chromatography–mass spectrometry, plays a vital role in the purification and large-scale production of this compound .
化学反应分析
Types of Reactions
Micromonosporamide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
科学研究应用
Micromonosporamide A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acyldipeptide structures and reactions.
Biology: Investigated for its role in microbial metabolism and interactions.
Medicine: Explored for its glutamine-dependent cytotoxicity, making it a potential candidate for anticancer research.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals
作用机制
Micromonosporamide A exerts its effects through a glutamine-dependent mechanism. It exhibits antiproliferative activity by interfering with cellular glutamine metabolism, which is crucial for cell growth and proliferation. The molecular targets and pathways involved include glutamine transporters and enzymes involved in glutamine metabolism .
相似化合物的比较
Similar Compounds
Phenopyrrolizins A and B: These are pyrrolizine alkaloids isolated from marine-derived Micromonospora sp.
Gentamicin: An aminoglycoside antibiotic derived from Micromonospora, widely used in clinical settings.
Erythromycin B: A macrolide antibiotic also derived from Micromonospora, used to treat various bacterial infections.
Uniqueness
Micromonosporamide A is unique due to its specific glutamine-dependent cytotoxicity, which sets it apart from other compounds derived from Micromonospora. This unique mechanism of action makes it a valuable compound for targeted anticancer research and other biomedical applications .
属性
分子式 |
C29H46N2O7 |
|---|---|
分子量 |
534.7 g/mol |
IUPAC 名称 |
(2S,3S,4R)-3-hydroxy-2-[(3R)-3-hydroxybutyl]-4-[[(2S,3S)-2-[[(E,5R)-6-hydroxy-5-methylhex-2-enoyl]amino]-3-phenylbutanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C29H46N2O7/c1-18(2)16-24(27(35)23(29(37)38)15-14-20(4)33)30-28(36)26(21(5)22-11-7-6-8-12-22)31-25(34)13-9-10-19(3)17-32/h6-9,11-13,18-21,23-24,26-27,32-33,35H,10,14-17H2,1-5H3,(H,30,36)(H,31,34)(H,37,38)/b13-9+/t19-,20-,21+,23+,24-,26+,27+/m1/s1 |
InChI 键 |
BXWJJONXANDYRF-ROHQWMMQSA-N |
手性 SMILES |
C[C@H](CC[C@@H]([C@@H]([C@@H](CC(C)C)NC(=O)[C@H]([C@@H](C)C1=CC=CC=C1)NC(=O)/C=C/C[C@@H](C)CO)O)C(=O)O)O |
规范 SMILES |
CC(C)CC(C(C(CCC(C)O)C(=O)O)O)NC(=O)C(C(C)C1=CC=CC=C1)NC(=O)C=CCC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















